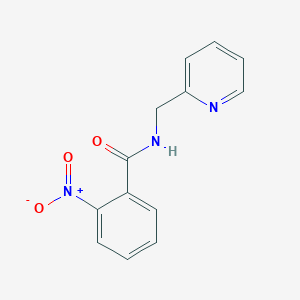

2-nitro-N-(pyridin-2-ylmethyl)benzamide

Description

2-Nitro-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 g/mol It is characterized by a nitro group attached to a benzamide structure, which is further linked to a pyridin-2-ylmethyl group

Propriétés

IUPAC Name |

2-nitro-N-(pyridin-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13(15-9-10-5-3-4-8-14-10)11-6-1-2-7-12(11)16(18)19/h1-8H,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABNSWVIYXUULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-nitro-N-(pyridin-2-ylmethyl)benzamide can be achieved through several synthetic routes. One common method involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene using a bimetallic metal-organic framework (MOF) catalyst, such as Fe2Ni-BDC . The reaction typically takes place in dichloromethane at 80°C over 24 hours, yielding the desired product with good efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Analyse Des Réactions Chimiques

2-Nitro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Nitro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be explored for their biological activities, including potential antimicrobial or anticancer properties.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 2-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Nitro-N-(pyridin-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide:

4-Nitro-N-(pyridin-2-ylmethyl)aniline: This compound has a nitro group at a different position on the benzene ring, which can affect its chemical properties and reactivity.

The uniqueness of 2-nitro-N-(pyridin-2-ylmethyl)benzamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Activité Biologique

2-Nitro-N-(pyridin-2-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activity against various pathogens. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 2-nitro-N-(pyridin-2-ylmethyl)benzamide is CHNO, with a molecular weight of approximately 243.22 g/mol. The compound features a nitro group and a pyridine ring, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) and Leishmania donovani , the causative agent of visceral leishmaniasis.

Activity Against Mycobacterium tuberculosis

In a study assessing various compounds for their antitubercular activity, 2-nitro-N-(pyridin-2-ylmethyl)benzamide demonstrated a minimal inhibitory concentration (MIC) of 5.0 µg/mL against the Mtb H37Rv strain. This indicates significant potential as an antitubercular agent, especially when considering the increasing resistance to conventional therapies .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 2-Nitro-N-(pyridin-2-ylmethyl)benzamide | 5.0 | Mycobacterium tuberculosis |

| Other Compounds | Varies | Various |

Activity Against Leishmania donovani

The compound also showed notable activity against both promastigote and amastigote forms of Leishmania donovani . The 50% inhibitory concentration (IC50) values were 38.5 µg/mL for promastigotes and 86.4 µg/mL for intracellular amastigotes. These results suggest that the compound can effectively reduce parasite load in infected macrophages without exhibiting toxicity to the host cells .

| Form | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| Promastigotes | 38.5 | Significant reduction |

| Intracellular Amastigotes | 86.4 | Significant reduction |

The biological activity of 2-nitro-N-(pyridin-2-ylmethyl)benzamide appears to be linked to its ability to induce oxidative stress in pathogens. In treated macrophages, levels of reactive oxygen species (ROS) and nitric oxide (NO) increased significantly, which are critical factors in the immune response against intracellular pathogens . Additionally, the compound enhanced the efficacy of amphotericin B against AmB-resistant strains, indicating a synergistic effect that could be leveraged in treatment regimens .

Case Studies and Research Findings

- Combination Therapy with Amphotericin B : In vitro studies showed that combining 2-nitro-N-(pyridin-2-ylmethyl)benzamide with amphotericin B resulted in greater than 85% reduction in parasite titers in infected macrophages compared to untreated controls .

- Cytotoxicity Assessment : The compound was tested for cytotoxicity against various cell lines, revealing no significant toxicity at therapeutic concentrations, which is crucial for its potential use in clinical settings .

- Pharmacokinetic Studies : Further research is needed to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), to better understand its viability as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.